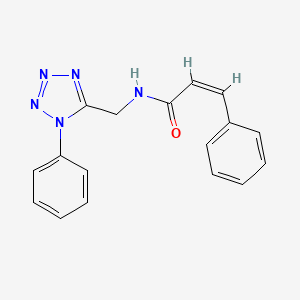

(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrazole derivatives, such as 1-Phenyl-1H-tetrazole-5-thiol , are commonly used in the synthesis of various organic compounds . They play a very important role in medicinal and pharmaceutical applications .

Synthesis Analysis

1-Phenyl-1H-tetrazole-5-thiol, a related compound, has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . It was also used in the synthesis of metalated tetradecyl sulfone .Molecular Structure Analysis

The molecular structure of a related compound, 1-[(1-Phenyl-1H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, has been reported . Its molecular formula is C15H10F3N7 and it has an average mass of 345.282 Da .Chemical Reactions Analysis

Tetrazoles, including 3-tetrazolyl- and 3-triazolyl derivatives, have been used for the alkylation of five-membered heterocycles, namely pyrroles, dipyrromethanes, indoles, and furans . They have also been used in the synthesis of bis(heteroaromatic)methanes via two consecutive hetero-Diels–Alder reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific tetrazole derivative, 1-Phenyl-1H-tetrazole-5-thiol, have been reported . It is a crystalline light yellow powder and odorless . On heating, tetrazoles decompose and emit toxic nitrogen fumes .Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide is widely used to synthesize polyacrylamide, which has numerous applications including soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. Its formation in food during processing has heightened interest in its chemistry, biochemistry, and safety. The need for a better understanding of acrylamide's formation, distribution in food, and its role in human health is crucial. This has led to extensive studies on its effects in cells, tissues, animals, and humans, exploring its mechanism of formation in food from asparagine and glucose, among other aspects (Friedman, 2003).

Industrial Perspective on Acrylamide

The discovery of acrylamide in heat-treated foods led to intensive investigations into its occurrence, chemistry, and toxicology to assess the potential risk to human health. These studies encompass analytical and mechanistic aspects of acrylamide formation and have summarized progress made by the European food industries. Experimental results under both laboratory and actual food processing conditions have been presented, contributing to a better understanding of acrylamide formation and presence in foods (Taeymans et al., 2004).

Acrylamide in Baking Products

The presence of acrylamide in high-carbohydrate heat-treated foods, such as potato and bakery products, accounts for a significant portion of human exposure. Understanding the factors affecting acrylamide formation and degradation in foods is essential for developing strategies to reduce its levels in these products. This includes examining the roles of precursors such as free amino acids and reducing sugars, as well as processing conditions (Keramat et al., 2011).

Methods for Reducing Dietary Acrylamide

Research has focused on methods to reduce the acrylamide content in the diet without adversely affecting the nutritional quality, safety, and sensory attributes of food. This includes selecting plant varieties with low levels of precursors, optimizing processing conditions, and adding food ingredients that prevent acrylamide formation. The challenge remains to apply these methods effectively while maintaining consumer acceptance of the food products (Friedman & Levin, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-3-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1-12H,13H2,(H,18,23)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVHINPQEZSERW-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2858186.png)

![4-[(3-Fluoropyridin-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2858188.png)

![methyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2858195.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2858199.png)

![N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2858201.png)

![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)